molecular formula C14H16N2O4S4 B14004060 2,2'-disulfanediylbis(N-methylbenzenesulfonamide)

2,2'-disulfanediylbis(N-methylbenzenesulfonamide)

Cat. No.: B14004060
M. Wt: 404.6 g/mol
InChI Key: ZUGOZVUVFJKPKL-UHFFFAOYSA-N
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Description

N1-METHYL-2-((2-[(METHYLAMINO)SULFONYL]PHENYL)DITHIO)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-METHYL-2-((2-[(METHYLAMINO)SULFONYL]PHENYL)DITHIO)BENZENE-1-SULFONAMIDE typically involves the coupling of sulfonyl chlorides with amines. One common method involves the reaction of a sulfonyl chloride with a methylamine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N1-METHYL-2-((2-[(METHYLAMINO)SULFONYL]PHENYL)DITHIO)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds .

Scientific Research Applications

N1-METHYL-2-((2-[(METHYLAMINO)SULFONYL]PHENYL)DITHIO)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-METHYL-2-((2-[(METHYLAMINO)SULFONYL]PHENYL)DITHIO)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-METHYL-2-((2-[(METHYLAMINO)SULFONYL]PHENYL)DITHIO)BENZENE-1-SULFONAMIDE is unique due to its complex structure, which allows for multiple points of chemical modification. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H16N2O4S4

Molecular Weight

404.6 g/mol

IUPAC Name

N-methyl-2-[[2-(methylsulfamoyl)phenyl]disulfanyl]benzenesulfonamide

InChI

InChI=1S/C14H16N2O4S4/c1-15-23(17,18)13-9-5-3-7-11(13)21-22-12-8-4-6-10-14(12)24(19,20)16-2/h3-10,15-16H,1-2H3

InChI Key

ZUGOZVUVFJKPKL-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1SSC2=CC=CC=C2S(=O)(=O)NC

Origin of Product

United States

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